molecular formula C23H19Cl2F4N5O3 B2887743 3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide CAS No. 338761-48-1

3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide

Cat. No.: B2887743
CAS No.: 338761-48-1
M. Wt: 560.33
InChI Key: CPVSAXZPXNWXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carbohydrazide derivative featuring a 3-isoxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a hydrazide linkage to a 4-piperidinylcarbonyl moiety. The piperidine ring is further substituted with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. Its molecular formula is C₂₃H₁₈Cl₂F₄N₅O₃, with a molecular weight of 574.32 g/mol.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2F4N5O3/c1-11-17(19(33-37-11)18-14(24)3-2-4-16(18)26)22(36)32-31-21(35)12-5-7-34(8-6-12)20-15(25)9-13(10-30-20)23(27,28)29/h2-4,9-10,12H,5-8H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVSAXZPXNWXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NNC(=O)C3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide is a synthetic derivative of isoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Isoxazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The compound is particularly noteworthy for its potential as an Alzheimer's disease (AD) therapeutic agent. Research has shown that isoxazole derivatives can serve as multitarget-directed ligands (MTDLs) that inhibit key enzymes involved in AD pathology, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) .

Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives often correlates with their structural features. For instance, the presence of electron-donating groups on the aromatic rings has been shown to enhance AChE inhibitory potency. In the case of the target compound, modifications such as the chloro and trifluoromethyl groups are hypothesized to influence its binding affinity and selectivity towards AChE .

1. Neuroprotective Activity

A study evaluating a series of indole-isoxazole carbohydrazides demonstrated that specific derivatives exhibited significant AChE inhibitory activity with IC50 values ranging from 0.27 µM to 21.5 µM. The most potent compound in this series showed enhanced neuroprotective effects, suggesting that similar modifications in the target compound may yield promising results against neurodegenerative diseases .

2. Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of isoxazole derivatives by demonstrating their ability to modulate inflammatory gene expression in human Caco-2 cells. The compound 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was particularly effective in regulating genes associated with inflammatory pathways, which supports the potential for using isoxazole derivatives in treating inflammatory conditions .

Comparative Table of Biological Activities

Activity Type Compound IC50 Value Mechanism
AChE InhibitionIndole-isoxazole derivative0.27 - 21.5 µMCompetitive inhibition
BACE1 InhibitionIndole-isoxazole derivative2.85 µMMetal chelation and enzyme inhibition
Anti-inflammatory5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideNot specifiedModulation of inflammatory gene expression

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of isoxazole, piperidine, and pyridine substituents. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Bioactivity / Application Evidence Source
Target Compound Isoxazole-carbohydrazide, 3-chloro-5-(trifluoromethyl)pyridine, 2-chloro-6-fluorophenyl 574.32 Likely pesticidal (inferred from analogs)
2-{[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide Similar isoxazole-pyridine scaffold, hydrazinecarboxamide linkage 524.80 Agrochemical research (structural analog)
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole-carboxamide, trifluoromethyl, chloropyridine 463.75 Insecticidal activity (explicitly reported)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide, chloropyridine, urea linkage 506.70 Acaricide (chitin synthesis inhibitor)

Key Observations

Structural Divergence: The target compound replaces the benzamide or pyrazole core seen in analogs (e.g., fluazuron or pyrazolecarboxamide ) with an isoxazole-carbohydrazide scaffold. The 4-piperidinylcarbonyl group introduces conformational rigidity compared to the flexible urea linkage in fluazuron, which could influence metabolic stability .

Bioactivity Trends: Compounds with 3-chloro-5-(trifluoromethyl)pyridine substituents (e.g., the target compound and fluazuron) are associated with pesticidal activity, particularly against arthropods. The trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation . Pyridine vs.

NMR and Conformational Analysis :

  • NMR studies of similar compounds (e.g., ) reveal that substituents in regions analogous to the target’s 2-chloro-6-fluorophenyl group (e.g., positions 29–36 and 39–44 in Figure 6 of ) significantly alter chemical shifts. This suggests that the target’s fluorophenyl moiety may modulate electronic environments critical for receptor binding .

Preparation Methods

Nitrile Oxide Generation

The nitrile oxide precursor is derived from 2-chloro-6-fluorobenzaldehyde oxime . Hydroxyimino group chlorination using N-chlorosuccinimide (NCS) in dichloromethane yields the unstable hydroximoyl chloride, which spontaneously dehydrates to form the nitrile oxide.

Cycloaddition with Methylpropiolate

The nitrile oxide reacts with methylpropiolate (HC≡CCOOCH₃) in a [3+2] cycloaddition. This step, conducted in toluene at 80°C for 12 hours, produces the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate ester.

Reaction Conditions:

Component Quantity Solvent Temperature Time Yield
Nitrile oxide 1.0 equiv Toluene 80°C 12 h 72%
Methylpropiolate 1.2 equiv

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using 2 M NaOH in ethanol-water (4:1) at reflux for 6 hours, yielding 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid .

Preparation of the Piperidine-Pyridine Intermediate: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic Acid

Synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile

A Ullmann-type coupling between 3,5-dichloro-2-iodopyridine and methyl trifluorocuprate introduces the trifluoromethyl group. The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 hours with CuI as a catalyst.

Piperidine Ring Formation

The pyridinecarbonitrile undergoes nucleophilic aromatic substitution with piperidine-4-carboxylic acid ethyl ester. Heating at 100°C in DMF with K₂CO₃ as a base affords the substituted piperidine ester. Subsequent hydrolysis with HCl (6 M) yields the carboxylic acid.

Key Parameters:

  • Catalyst: CuI (10 mol%)
  • Base: K₂CO₃ (2.5 equiv)
  • Yield: 68% after hydrolysis

Formation of the Carbohydrazide Linker

Activation of the Isoxazole Carboxylic Acid

The isoxazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0°C→25°C for 3 hours. Excess SOCl₂ is removed under reduced pressure.

Hydrazide Formation

The acid chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0°C, yielding 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbohydrazide . The reaction is quenched with ice-water, and the product is filtered.

Stoichiometry:

  • Acid chloride : Hydrazine hydrate = 1 : 1.5
  • Yield: 85%

Final Coupling: Amide Bond Formation

Activation of the Piperidine-Pyridine Carboxylic Acid

The piperidine-pyridine carboxylic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. This forms a reactive mixed anhydride intermediate.

Amide Coupling

The activated acid reacts with the carbohydrazide in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 24 hours. Purification via column chromatography (ethyl acetate/hexane, 3:7) yields the final compound.

Optimized Conditions:

Reagent Quantity Solvent Time Yield
EDCl 1.2 equiv DCM 24 h 65%
HOBt 1.2 equiv
DIPEA 2.0 equiv

Mechanistic Insights and Challenges

Regioselectivity in Isoxazole Formation

Density functional theory (DFT) calculations (as cited in) indicate that nitrile oxide cycloadditions favor the 3,5-disubstituted isoxazole due to orbital orientation and steric effects. Electron-withdrawing groups (e.g., Cl, F) on the aryl ring further stabilize the transition state.

Trifluoromethyl Group Introduction

The trifluoromethyl group on the pyridine ring necessitates careful handling due to its strong electron-withdrawing nature. Copper-mediated trifluoromethylation ensures minimal side reactions, though excess reagent can lead to over-fluorination.

Amide Coupling Efficiency

Coupling efficiency depends on the steric bulk of the piperidine-pyridine moiety. Using EDCl/HOBt overcomes this by stabilizing the activated intermediate, preventing racemization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction parameters be optimized?

  • Methodology : Begin with a retrosynthetic analysis to identify key fragments (e.g., pyridine, piperidine, isoxazole). Utilize coupling reactions (e.g., amidation, hydrazide formation) under controlled conditions. For example, employ N-acyl carbazole synthesis protocols (GP1 in ) using trifluoromethanesulfonate intermediates. Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield and minimize side products. Monitor reactions via TLC/HPLC and characterize intermediates via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can X-ray crystallography be applied to resolve the compound’s 3D structure?

  • Methodology : Grow single crystals using vapor diffusion or slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Collect diffraction data with a synchrotron or in-house diffractometer. Refine the structure using SHELX programs (e.g., SHELXL for small-molecule refinement ). Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 software. Cross-reference with DFT-optimized geometries to confirm stereoelectronic effects.

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • Purity : Use reverse-phase HPLC (≥95% purity threshold) with a C18 column and UV detection (λ = 254 nm). Compare retention times against synthetic intermediates .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. For hygroscopicity, perform dynamic vapor sorption (DVS) analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across cell-based assays?

  • Methodology :

  • Orthogonal Assays : Validate activity in multiple models (e.g., kinase inhibition assays vs. apoptosis markers in cancer cell lines) .
  • Data Normalization : Use Z-score or % inhibition relative to positive controls (e.g., staurosporine for kinase inhibition).
  • Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify off-target effects. For example, compare transcriptomic profiles of treated vs. untreated cells to pinpoint pathway-specific discrepancies .

Q. What computational strategies are effective for SAR studies on substituent effects?

  • Methodology :

  • Docking/MD Simulations : Model the compound’s binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on halogen-bonding interactions from the chloro/fluoro substituents .
  • QSAR Models : Train machine learning models (e.g., random forest) on bioactivity data from analogs (e.g., pyridine derivatives in ). Use descriptors like logP, polar surface area, and electrostatic potential maps.
  • High-Throughput Screening (HTS) : Pair with fragment-based libraries to explore substituent tolerance at the piperidine carbonyl group .

Q. How can synthetic impurities be systematically identified and mitigated?

  • Methodology :

  • Impurity Profiling : Use LC-MS/MS with collision-induced dissociation (CID) to detect byproducts (e.g., dehalogenated or oxidized species).
  • Process Optimization : Implement flow chemistry to control exothermic reactions (e.g., amide coupling) and reduce side reactions. Reference controlled synthesis protocols for polycationic copolymers (e.g., P(CMDA-DMDAAC)s in ).
  • Crystallization : Use anti-solvent crystallization with ethyl acetate to remove hydrophilic impurities.

Q. What experimental designs are optimal for probing substituent effects on pharmacokinetics?

  • Methodology :

  • In Silico ADMET : Predict bioavailability using SwissADME. Prioritize substituents with low CYP450 inhibition (e.g., trifluoromethyl vs. methyl groups).
  • In Vivo Studies : Compare plasma half-life (t1/2_{1/2}) and clearance rates in rodent models for analogs with varying substituents (e.g., 3-chloro vs. 3-fluoro pyridines ). Use microsomal stability assays to correlate structural features with metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.